

Check Availability & Pricing

# An In-Depth Technical Guide to Difluoromethylenedioxyamphetamine (DIFMA)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DIFMDA    |           |
| Cat. No.:            | B15191437 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Difluoromethylenedioxyamphetamine (DIFMA) is a synthetic derivative of 3,4-methylenedioxyamphetamine (MDA), an empathogenic and psychoactive substance. Developed by Daniel Trachsel and colleagues, DIFMA was synthesized with the goal of creating a less neurotoxic alternative to MDA and its analog MDMA.[1] The core rationale behind its design lies in the substitution of the methylenedioxy bridge with a difluoromethylenedioxy group. This modification was hypothesized to increase the metabolic stability of the compound and reduce the formation of neurotoxic metabolites, which are believed to contribute to the long-term adverse effects associated with MDA and MDMA.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known pharmacological properties of DIFMA, including available data on its interaction with monoamine transporters. It also outlines detailed experimental protocols relevant to its study and presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its scientific context.

## **Chemical Structure and Properties**

Difluoromethylenedioxyamphetamine, also known as **DiFMDA**, is characterized by the presence of a difluorinated methylenedioxy ring attached to the amphetamine backbone.

IUPAC Name: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine[1]



CAS Number: 910393-51-0[1]

| Property         | Value                                                                                      | Source |
|------------------|--------------------------------------------------------------------------------------------|--------|
| Chemical Formula | C10H11F2NO2                                                                                | [1]    |
| Molar Mass       | 215.200 g·mol⁻¹                                                                            | [1]    |
| SMILES           | CC(Cc1ccc2c(c1)OC(O2)<br>(F)F)N                                                            | [1]    |
| InChI            | InChI=1S/C10H11F2NO2/c1-6(13)4-7-2-3-8-9(5-7)15-<br>10(11,12)14-8/h2-3,5-<br>6H,4,13H2,1H3 | [1]    |

### **Synthesis**

The synthesis of Difluoromethylenedioxyamphetamine and other fluoro-analogues of MDA was first described by Trachsel et al. in 2006. The primary aim of this synthetic effort was to investigate the role of metabolism in the neurotoxicity of MDMA and related compounds.[2]

#### **Experimental Protocol: Synthesis of DIFMA**

The following is a generalized protocol based on the synthetic schemes for fluorinated amphetamine analogs. The specific details for the synthesis of DIFMA can be found in the cited literature.

The synthesis of DIFMA would likely proceed through a multi-step reaction sequence starting from a suitable difluoromethylenedioxy-substituted aromatic precursor. A plausible synthetic route is outlined below:

 Preparation of 2,2-difluoro-1,3-benzodioxole-5-carbaldehyde: This starting material can be synthesized from commercially available precursors through a series of reactions to introduce the difluoromethylenedioxy group and the aldehyde functionality at the desired position on the benzene ring.



- Nitration: The carbaldehyde is then reacted with a nitrating agent, such as nitric acid in the presence of a catalyst, to introduce a nitro group onto the aromatic ring, likely at the position para to the aldehyde.
- Condensation: The resulting nitroaldehyde is condensed with nitroethane in the presence of a base to form the corresponding nitrostyrene derivative.
- Reduction: The nitrostyrene is then reduced to the corresponding amine. This can be
  achieved using a reducing agent such as lithium aluminum hydride (LAH), which will reduce
  both the nitro group and the double bond to yield the final product,
  Difluoromethylenedioxyamphetamine.
- Purification: The final compound is then purified using standard techniques such as distillation or chromatography to yield the pure product.



Click to download full resolution via product page

A simplified workflow for the synthesis of DIFMA.

#### **Pharmacological Function**

The primary pharmacological rationale for the development of DIFMA was to create a compound with a reduced potential for neurotoxicity compared to MDA and MDMA. It is hypothesized that the cleavage of the methylenedioxy ring in MDA and MDMA leads to the formation of neurotoxic metabolites. The difluoromethylenedioxy group in DIFMA is expected to be more resistant to metabolic cleavage, thereby reducing the formation of these harmful metabolites.[1][2]

#### **Interaction with Monoamine Transporters**



The primary molecular targets of amphetamine-like compounds are the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.

While specific quantitative binding data for DIFMA is not readily available in the public domain, in vitro studies have qualitatively characterized its affinity for the serotonin transporter. These studies indicate that DIFMA has a SERT affinity that is intermediate between that of MDA and MDMA.[1]

For comparative purposes, the binding affinities (Ki, nM) of MDA and MDMA for the human monoamine transporters are presented in the table below.

| Compound | hSERT Ki (nM) | hDAT Ki (nM) | hNET Ki (nM) |
|----------|---------------|--------------|--------------|
| MDA      | 226           | 580          | 108          |
| MDMA     | 394           | 1320         | 612          |

Data is illustrative and compiled from various sources. Actual values may vary depending on the specific experimental conditions.

The functional activity of DIFMA at monoamine transporters (i.e., whether it acts as a substrate-releaser or a reuptake inhibitor) has not been explicitly detailed in available literature. However, based on its structural similarity to MDA and MDMA, it is presumed to act as a monoamine releaser.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. DFMDA - Wikipedia [en.wikipedia.org]



- 2. Synthesis of fluoro analogues of 3,4-(methylenedioxy)amphetamine (MDA) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Difluoromethylenedioxyamphetamine (DIFMA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15191437#chemical-structure-and-function-of-difluoromethylenedioxyamphetamine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com